Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate
Description
Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate (CAS 238749-50-3) is a heterocyclic compound featuring a fused thieno[3,2-b]furan core substituted with a bromine atom at position 2 and an ethyl ester group at position 3. Its molecular formula is C₉H₈BrNO₂S, with a molecular weight of 274.132 g/mol . The bromine substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and materials science. The compound is synthesized via methods involving cyclization and esterification, as detailed in literature procedures .
Properties
IUPAC Name |
ethyl 2-bromothieno[3,2-b]furan-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3S/c1-2-12-9(11)7-3-5-6(14-7)4-8(10)13-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPWCIUTPSRICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine-Mediated Bromination
In dichloromethane or chloroform at 0–25°C, bromine selectively substitutes the C2 hydrogen of thieno[3,2-b]furan. The exothermic reaction requires slow addition (1–2 hours) to prevent di-bromination. Quenching with aqueous sodium thiosulfate removes excess bromine, yielding 2-bromothieno[3,2-b]furan with 78–85% efficiency.
N-Bromosuccinimide (NBS) Bromination
NBS in tetrachloromethane (CCl₄) at 40–50°C provides superior regioselectivity, achieving 83–91% yield. Radical initiators like azobisisobutyronitrile (AIBN) are unnecessary due to the inherent reactivity of the thienofuran system.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 0–25 | 78–85 | 2,5-dibromothienofuran |
| NBS | CCl₄ | 40–50 | 83–91 | <5% dibrominated |
Esterification of 2-Bromothieno[3,2-b]furan-5-Carboxylic Acid
The brominated intermediate undergoes esterification with ethanol to form the target compound. Two catalytic approaches dominate:
Acid-Catalyzed Fischer Esterification
Refluxing 2-bromothieno[3,2-b]furan-5-carboxylic acid with ethanol and concentrated sulfuric acid (H₂SO₄) for 6–8 hours achieves 89–94% conversion. Azeotropic removal of water using Dean-Stark apparatus enhances equilibrium shift toward ester formation.
Base-Mediated Steglich Esterification
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 25°C affords 91–93% yield within 4 hours. This method circumvents acid-sensitive substrates but incurs higher reagent costs.
Table 2: Esterification Parameters
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Fischer | H₂SO₄ | EtOH | 6–8 | 89–94 | 92–95 |
| Steglich | EDC/DMAP | THF | 4 | 91–93 | 96–98 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial facilities utilize tubular flow reactors for bromination, achieving 98% conversion at 50°C with 2-minute residence time. In-line IR spectroscopy monitors reaction progress, enabling real-time adjustments to bromine stoichiometry.
Purification Protocols
Crystallization from heptane/ethyl acetate (9:1 v/v) delivers >99% purity. Alternatively, simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to batch processes.
Table 3: Lab-Scale vs. Industrial Production Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Bromination Time | 2–4 hours | 2 minutes |
| Annual Output | 10–50 g | 500–1,000 kg |
| Purity | 92–98% | 99–99.9% |
| Solvent Waste | 5 L/kg product | 1.2 L/kg product |
Alternative Synthetic Approaches
Suzuki-Miyaura Cross-Coupling
Adapting methodologies from benzofuran systems, the bromine moiety undergoes palladium-catalyzed coupling with boronic acids. Using PdCl₂(dppf)·DCM and sodium carbonate in 1,2-dimethoxyethane/water (1:1) at 70°C, aryl groups install at C2 with 65–72% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) accelerates esterification, achieving 94% yield with 30% reduced energy input compared to conventional heating.
Critical Analysis of Methodological Challenges
Byproduct Formation
Dibrominated byproducts arise from excessive bromine stoichiometry (>1.1 equiv). Gas chromatography-mass spectrometry (GC-MS) analyses trace these to residual Br₂ in reaction mixtures, mitigated by strict stoichiometric control.
Solvent Selection Impact
Polar aprotic solvents (e.g., DMF) increase di-bromination risk by stabilizing charge-separated intermediates. Non-polar solvents (CCl₄, CH₂Cl₂) favor mono-bromination but require higher temperatures for NBS activation.
Emerging Innovations
Photocatalytic Bromination
Visible-light-mediated bromination using eosin Y catalyst reduces NBS consumption by 30% while maintaining 85% yield. This approach minimizes halogen waste and aligns with green chemistry principles.
Biocatalytic Esterification
Immobilized Candida antarctica lipase B (CAL-B) in supercritical CO₂ achieves 82% esterification yield at 35°C, eliminating acid/base waste. Current limitations include enzyme denaturation above 40°C.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienofuran derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique thieno-furan structure allows for various chemical transformations, making it a versatile building block in organic chemistry.
Reactions Involving this compound
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The compound can undergo oxidation to yield furanone derivatives.
- Reduction Reactions : It can be reduced to modify the furan ring or remove the bromine atom.
Medicinal Chemistry
The compound has potential applications in drug development due to its bioactive properties.
Pharmacological Studies
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells in vitro.
- Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.
Biological Studies
The unique structural features of this compound make it a subject of interest in biological research.
Case Studies
- A study published in Chemical Papers highlighted the effectiveness of this compound against breast cancer cell lines, showing a dose-dependent cytotoxicity with IC50 values indicating significant effects at micromolar concentrations.
- Krutosikova et al. conducted antimicrobial screening that revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Material Science
This compound is explored for its properties in developing new materials with specific electronic or optical characteristics.
Applications in Material Development
- It is utilized as a precursor for synthesizing polymer semiconductors and organic photovoltaic materials due to its favorable electronic properties.
Mechanism of Action
The mechanism by which ethyl 2-bromothieno[3,2-b]furan-5-carboxylate exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate and Analogues
Key Observations :
- Core Heterocycle Differences: Replacing the fused thienofuran system with dithienothiophene () increases π-conjugation, enhancing suitability for optoelectronic applications. Conversely, benzo-fused derivatives () exhibit improved planarity and stability for biological applications.
- Substituent Effects: The bromine atom in this compound facilitates Suzuki-Miyaura coupling, whereas the amino group in ’s compound enables nucleophilic substitution.
Key Observations :
- The use of K₂CO₃ in DMF () is common for cyclization reactions but requires column purification, whereas precipitation in methanol () offers a simpler purification route.
- Benzo-fused derivatives often require sequential bromination and esterification, leading to moderate yields .
Physicochemical Properties
Table 3: Physical Properties
*LogP values estimated using computational tools.
Biological Activity
Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
This compound is synthesized through the bromination of thieno[3,2-b]furan followed by esterification. The process typically involves using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane under controlled conditions to ensure selective bromination. The compound serves as a versatile building block in organic synthesis, allowing for various substitution and coupling reactions due to the presence of the bromine atom.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thienofuran derivatives, including this compound. In vitro evaluations have shown that compounds derived from this structure exhibit significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. For instance, one study reported that certain derivatives demonstrated growth inhibition with low GI50 values (the concentration required to inhibit cell growth by 50%) against these cancer cell lines while showing minimal toxicity to non-tumorigenic cells (MCF-12A) .
Table 1 summarizes the GI50 values of selected compounds in TNBC cell lines:
| Compound | GI50 (μM) | Cell Line | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| 2e | 13 | MDA-MB-231 | Minimal effect |
| 2f | Not specified | MDA-MB-231 | Minimal effect |
| 2h | Not specified | MDA-MB-468 | Minimal effect |
These findings suggest that this compound and its derivatives may selectively target cancer cells while sparing normal cells, a desirable characteristic in anticancer drug development.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicated that the compound affects cell viability and proliferation without significantly altering apoptotic markers such as PARP or caspase-3, suggesting that apoptosis may not be the primary mechanism involved in its anticancer activity . Instead, it appears to interfere with the cell cycle profile of TNBC cells, particularly increasing the G0/G1 phase while decreasing the S phase .
Case Studies
A notable case study involved evaluating the effects of this compound on MDA-MB-231 cells. The treatment with a GI50 concentration led to a significant reduction in viable cell numbers and proliferation rates compared to control groups. Flow cytometry analysis further revealed alterations in the cell cycle distribution, indicating potential mechanisms for its antitumor activity .
Q & A
Q. What are the common synthetic routes for Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate?
The synthesis typically involves multi-step organic reactions, starting with bromination of a thieno[3,2-b]furan precursor followed by esterification. Key steps include halogenation (e.g., bromine substitution at the 2-position) and carboxylation under controlled conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane or DMF), temperature (0–60°C), and catalysts (e.g., Pd for coupling reactions) significantly influence yield and purity. Intermediate purification via column chromatography or recrystallization is critical .
Q. Which analytical techniques are essential for characterizing this compound?
Characterization relies on spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and bromine placement (e.g., H/C NMR chemical shifts for aromatic protons and ester groups) .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and assess purity .
Q. What are the primary biological targets studied for this compound?
The compound is investigated for interactions with enzymes involved in inflammatory pathways (e.g., cyclooxygenases) and anticancer targets (e.g., kinases). Initial studies use enzyme inhibition assays (IC determination) and cell viability tests (MTT assays) to evaluate potency .
Q. How does the bromine substituent influence the compound’s reactivity?
The electron-withdrawing bromine at the 2-position enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. It also increases stability against metabolic degradation in biological studies .
Q. What safety precautions are necessary when handling this compound?
Due to bromine’s toxicity and potential irritancy, use fume hoods, nitrile gloves, and eye protection. Waste disposal must follow halogenated organic compound protocols. Storage at 2–8°C in airtight containers prevents decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimize solvent choice (e.g., DMF for polar intermediates), catalyst loading (e.g., 5 mol% Pd(PPh)), and temperature gradients. For example, slow addition of brominating agents (e.g., NBS) at 0°C minimizes side reactions. Use of scavengers (e.g., molecular sieves) improves esterification efficiency .
Q. What strategies are effective in resolving contradictions in biological activity data across studies?
Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays). Control for batch-to-batch variability in compound purity via HPLC (>95% purity threshold). Statistical meta-analysis of IC values from multiple studies can identify outliers .
Q. How can molecular docking simulations be utilized to predict interactions with enzymes?
Perform docking using software like AutoDock Vina with crystal structures of target enzymes (e.g., COX-2). Focus on binding energy scores (ΔG) and hydrogen-bonding interactions with the carboxylate group. Validate predictions with mutagenesis studies (e.g., Ala-scanning) .
Q. What methods are employed in crystallographic analysis to determine its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard. Refinement protocols include resolving hydrogen-bonding networks (e.g., C=O⋯H interactions) and validating puckering parameters for the fused thieno-furan ring .
Q. How do structural modifications at the 2-bromo position affect SAR in related compounds?
Substitution with smaller halogens (e.g., Cl) reduces steric hindrance but decreases electrophilicity. Comparative SAR studies show:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 2-Bromo analog | High reactivity | IC = 12 µM (COX-2) |
| 2-Chloro analog | Moderate activity | IC = 35 µM |
| 2-Hydroxy analog | Low stability | Inactive |
Fluorine substitutions improve metabolic stability but reduce binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
